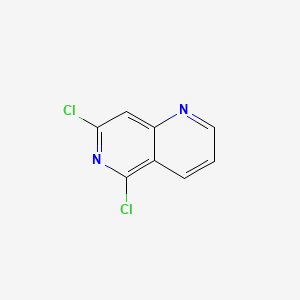

5,7-Dichloro-1,6-naphthyridine

Vue d'ensemble

Description

5,7-Dichloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H4Cl2N2. It is a derivative of 1,6-naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .

Applications De Recherche Scientifique

5,7-Dichloro-1,6-naphthyridine has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

5,7-Dichloro-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active . They have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .

Biochemical Pathways

It is known that 1,6-naphthyridines have a wide spectrum of biological applications , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given its potential applications in anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may influence its stability.

Analyse Biochimique

Biochemical Properties

5,7-Dichloro-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapies . The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing the enzyme from performing its normal function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation, further contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit topoisomerase enzymes, which are essential for DNA replication . This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced microbial infection . At higher doses, toxic effects can be observed, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into the nucleus, where it exerts its effects on DNA replication and repair.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the nucleus, where it interacts with DNA and nuclear proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, ensuring its proper function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . Another method includes the solvent-free and catalyst-free synthesis by grinding ketones, malononitrile, and amines in a mortar at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using eco-friendly and cost-effective processes. These methods may include microwave-assisted synthesis, multicomponent reactions, and metal-catalyzed reactions to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Dichloro-1,6-naphthyridine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused-ring systems.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include arylboronic acids, amines, and various catalysts such as palladium and copper . Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to elevated temperatures .

Major Products Formed

The major products formed from the reactions of this compound include monoarylated and diarylated naphthyridines, as well as various fused-ring systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5,7-Dichloro-1,6-naphthyridine include other derivatives of 1,6-naphthyridine, such as:

1,5-Naphthyridine: Another isomer with a different arrangement of nitrogen atoms.

1,8-Naphthyridine: A derivative with nitrogen atoms in different positions.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of chlorine atoms, which confer distinct chemical and biological properties . This compound’s ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industrial applications .

Propriétés

IUPAC Name |

5,7-dichloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-4-6-5(8(10)12-7)2-1-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRPBMNTCYRAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480354 | |

| Record name | 5,7-dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337958-60-8 | |

| Record name | 5,7-dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Naphthyridine, 5,7-dichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

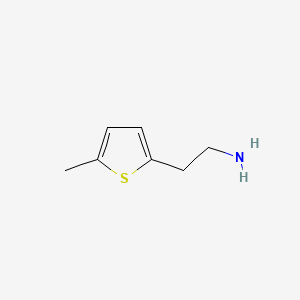

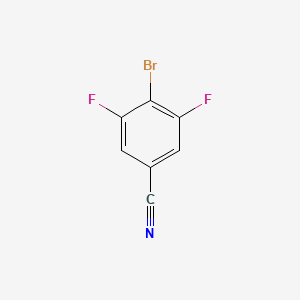

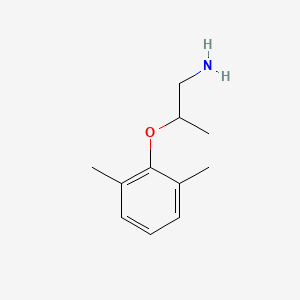

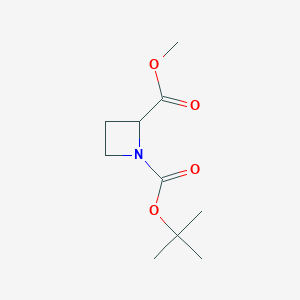

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reactivity of 5,7-Dichloro-1,6-naphthyridine in palladium-catalyzed cross-coupling reactions?

A1: this compound exhibits site-selective reactivity in Suzuki–Miyaura cross-coupling reactions. Research shows that the initial attack preferentially occurs at the chlorine atom located at position 5. [, , ] This selectivity allows for the controlled synthesis of mono-arylated derivatives. Subsequent reactions can then target the remaining chlorine atom to generate diarylated naphthyridine derivatives. [, , ] This regioselective control is highly valuable for synthesizing diverse libraries of substituted naphthyridine compounds for various research purposes.

Q2: What are the advantages of using palladium-catalyzed cross-coupling reactions with this compound?

A2: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer several advantages when applied to this compound:

- Versatility: This reaction allows the introduction of a wide range of aryl groups using readily available arylboronic acids. [, ]

- Regioselectivity: The reaction exhibits high selectivity for the 5-position chlorine, enabling the controlled synthesis of specific mono- and di-arylated products. [, , ]

- Mild conditions: These reactions are typically conducted under relatively mild conditions, minimizing the risk of unwanted side reactions or decomposition of sensitive substrates. [, ]

Q3: Where can I find more information about the synthesis and applications of naphthyridine derivatives?

A3: The provided research articles [, , ] offer a starting point for understanding the synthesis and reactivity of this compound. For broader information on naphthyridine derivatives, consult general organic chemistry textbooks and review articles focusing on heterocyclic chemistry. Additionally, searching scientific databases like SciFinder, Reaxys, and Web of Science using keywords like "naphthyridine," "Suzuki-Miyaura coupling," and "heterocyclic synthesis" will yield relevant research publications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)